4-Bromo-1-(tert-butyl)-2-nitrobenzene
Description
4-Bromo-1-(tert-butyl)-2-nitrobenzene (CAS: Not explicitly provided; molecular formula: C₁₀H₁₁BrNO₂) is a substituted aromatic compound featuring a bromine atom at position 4, a bulky tert-butyl group at position 1, and a nitro group at position 2. This compound is of interest in organic synthesis due to its electron-withdrawing nitro group and sterically demanding tert-butyl substituent, which influence reactivity and regioselectivity in cross-coupling and substitution reactions .
Properties
IUPAC Name |
4-bromo-1-tert-butyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIVGJCZOCJBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butyl)-2-nitrobenzene typically involves the nitration of 4-bromo-1-(tert-butyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 4-Bromo-1-(tert-butyl)-2-nitrobenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Although less common, the tert-butyl group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: 4-Bromo-1-(tert-butyl)-2-aminobenzene.
Oxidation: Oxidized derivatives of the tert-butyl group.
Scientific Research Applications
4-Bromo-1-(tert-butyl)-2-nitrobenzene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: As a building block in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tert-butyl)-2-nitrobenzene in chemical reactions involves the electrophilic nature of the bromine and nitro groups, which can participate in various substitution and reduction reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and distinguishing features:
Biological Activity
4-Bromo-1-(tert-butyl)-2-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₂BrN₁O₂
- Molecular Weight : 244.11 g/mol
- CAS Number : 102-97-6
-
Structure :
The biological activity of 4-Bromo-1-(tert-butyl)-2-nitrobenzene is primarily attributed to its ability to interact with various biological targets. The nitro group can act as a pharmacophore, influencing the compound's reactivity and binding affinity to proteins or enzymes. The bromine atom contributes to the compound's electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Antimicrobial Activity
Research has demonstrated that compounds with nitro groups exhibit significant antibacterial properties. In studies involving various bacterial strains, 4-Bromo-1-(tert-butyl)-2-nitrobenzene showed promising results against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 20 μM against Staphylococcus aureus and 30 μM against Escherichia coli .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways:
- Cell Line Studies : In vitro assays indicated that treatment with 4-Bromo-1-(tert-butyl)-2-nitrobenzene resulted in a significant reduction in cell viability in HeLa and MCF-7 cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated due to its ability to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : In cellular assays, it was found to reduce levels of TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of 4-Bromo-1-(tert-butyl)-2-nitrobenzene:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 4-Bromoaniline | Moderate antibacterial | Amino group enhances solubility |
| 4-Nitrobromobenzene | Anticancer and antibacterial | Nitro group increases reactivity |
| 1-Bromo-2-(tert-butyl)-3-nitrobenzene | Limited data; potential antibacterial | Similar structure but different positioning |
Case Studies
Several case studies have highlighted the practical applications of 4-Bromo-1-(tert-butyl)-2-nitrobenzene:
- Nucleoside Interaction Studies : Research indicated that this compound can interact with nucleosides, potentially influencing viral replication mechanisms.
- CYP Enzyme Inhibition : The compound has been studied for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, indicating possible implications for drug interactions .
- Cellular Assays : Various cellular assays demonstrated that the compound effectively reduces inflammation markers in human cell lines, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
